molecular formula C6H4Cl3N B147634 3,4,5-Trichloroaniline CAS No. 634-91-3

3,4,5-Trichloroaniline

Cat. No.: B147634
CAS No.: 634-91-3
M. Wt: 196.5 g/mol
InChI Key: XOGYQVITULCUGU-UHFFFAOYSA-N
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Description

3,4,5-Trichloroaniline is an organic compound with the molecular formula C6H4Cl3N. It is a derivative of aniline where three chlorine atoms are substituted at the 3rd, 4th, and 5th positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

3,4,5-Trichloroaniline plays a significant role in biochemical reactions, particularly in the formation of tri- and tetrachloroaniline-Pt (II) complexes, which exhibit antileukemic activity . It interacts with various enzymes, including cytochrome P450 (CYP), flavin monooxygenase (FMO), cyclooxygenase, and peroxidase . These interactions often involve the bioactivation of this compound to toxic metabolites, contributing to its nephrotoxic effects .

Cellular Effects

This compound has been shown to exert nephrotoxic effects on renal cortical cells. It induces cytotoxicity in a time- and concentration-dependent manner, leading to increased lactate dehydrogenase (LDH) release . The compound also influences cell signaling pathways and gene expression, particularly through the generation of free radicals and the involvement of renal biotransformation .

Molecular Mechanism

The molecular mechanism of this compound involves its bioactivation by enzymes such as CYP, cyclooxygenase, and peroxidase . This bioactivation leads to the formation of toxic metabolites that contribute to its nephrotoxic effects. Additionally, the generation of free radicals plays a crucial role in the cytotoxicity of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including the presence of antioxidants and enzyme inhibitors . Long-term exposure to this compound has been shown to induce cytotoxicity in renal cortical cells, with the extent of toxicity dependent on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, the compound exhibits significant nephrotoxic potential, leading to oliguria, increased kidney weight, elevated blood urea nitrogen concentration, and altered renal organic ion transport . Threshold effects and toxic or adverse effects are observed at high doses, highlighting the importance of dosage in determining the compound’s impact .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its bioactivation by CYP, cyclooxygenase, and peroxidase . These enzymes facilitate the formation of toxic metabolites, contributing to the compound’s nephrotoxic effects. The involvement of free radicals further influences the metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors play a crucial role in determining the compound’s activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trichloroaniline can be synthesized through the chlorination of aniline. The process involves the introduction of chlorine gas into an aniline solution under controlled conditions. The reaction typically takes place in a solvent such as glacial acetic acid or alcohol, and the temperature is maintained below 25°C to ensure controlled chlorination. The reaction proceeds as follows: [ \text{C6H5NH2} + 3 \text{Cl2} \rightarrow \text{C6H2Cl3NH2} + 3 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar chlorination processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and chlorine gas flow to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trichloroaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles are used under basic conditions.

Major Products Formed:

Scientific Research Applications

3,4,5-Trichloroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: It is studied for its effects on biological systems, particularly its nephrotoxic effects in vitro.

    Medicine: Research has shown its potential in forming complexes with platinum that exhibit antileukemic activity.

    Industry: It is used in the production of pesticides and other industrial chemicals

Comparison with Similar Compounds

  • 2,4,5-Trichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 3,4,5-Trichloroaniline is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to its isomers, it exhibits distinct nephrotoxic properties and forms unique complexes with metals like platinum, enhancing its potential in medical applications .

Properties

IUPAC Name

3,4,5-trichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGYQVITULCUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212811
Record name 3,4,5-Trichloroaniline
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Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634-91-3
Record name 3,4,5-Trichloroaniline
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Record name 3,4,5-Trichloroaniline
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Record name 3,4,5-Trichloroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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